molecular formula C13H12BrNO2 B11797022 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B11797022
M. Wt: 294.14 g/mol
InChI Key: QBTFHHWZGBOCRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of pyran, a six-membered oxygen-containing heterocycle, and features a bromobenzoyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 3-bromobenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The tetrahydropyran ring can be oxidized to form lactones or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Oxidation: Oxygenated derivatives of the tetrahydropyran ring.

Scientific Research Applications

4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the discovery of new drugs with potential therapeutic effects.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, while the carbonitrile group can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Cyanotetrahydropyran: A similar compound with a carbonitrile group but without the bromobenzoyl group.

    3-Bromotetrahydropyran: A compound with a bromine atom on the tetrahydropyran ring instead of the benzoyl group.

Uniqueness

4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the bromobenzoyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in simpler analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C13H12BrNO2

Molecular Weight

294.14 g/mol

IUPAC Name

4-(3-bromobenzoyl)oxane-4-carbonitrile

InChI

InChI=1S/C13H12BrNO2/c14-11-3-1-2-10(8-11)12(16)13(9-15)4-6-17-7-5-13/h1-3,8H,4-7H2

InChI Key

QBTFHHWZGBOCRK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.